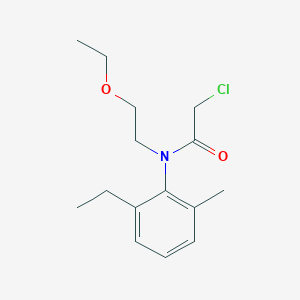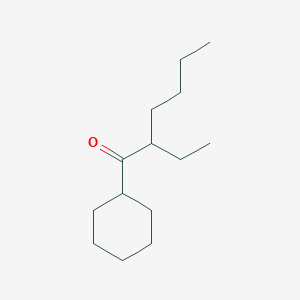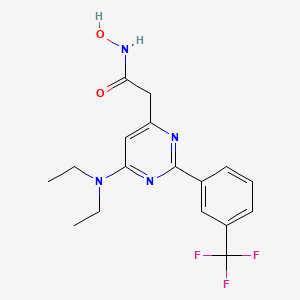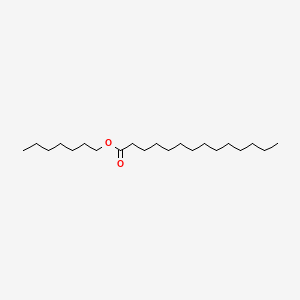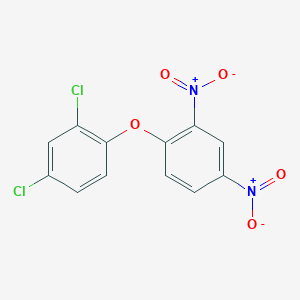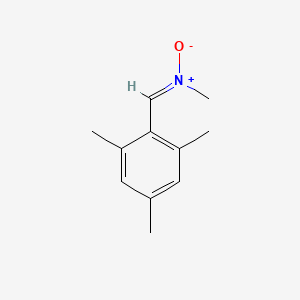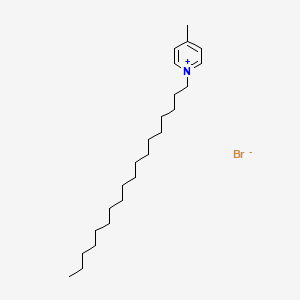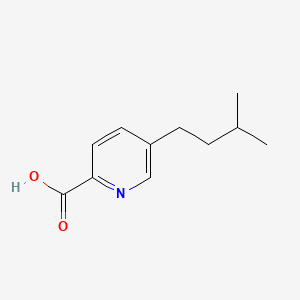
5-Isopentylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopentylpicolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an isopentyl group attached to the fifth position of the picolinic acid structure Picolinic acids are derivatives of pyridine with a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopentylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Isopentylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Isopentylpicolinic acid is used as a ligand in coordination chemistry due to its ability to chelate metal ions. It forms stable complexes with transition metals, which are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential role in metal ion transport and homeostasis. It is also studied for its interactions with enzymes and proteins.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a metal chelator in the treatment of metal ion imbalances and related disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Isopentylpicolinic acid involves its ability to chelate metal ions. By binding to metal ions, it can alter their availability and activity in biological systems. This chelation can affect various molecular targets, including enzymes and proteins that require metal ions for their function. The compound’s ability to modulate metal ion concentrations makes it a valuable tool in both research and therapeutic applications.
Comparación Con Compuestos Similares
Picolinic acid: The parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the third position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the fourth position.
Uniqueness: 5-Isopentylpicolinic acid is unique due to the presence of the isopentyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and ability to form complexes with metal ions, making it distinct from its parent compound and other isomers.
Propiedades
Número CAS |
49751-50-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
5-(3-methylbutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)3-4-9-5-6-10(11(13)14)12-7-9/h5-8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
MXBGCRRAUSJALE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1=CN=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



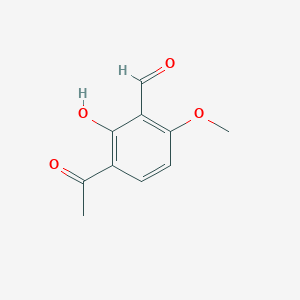

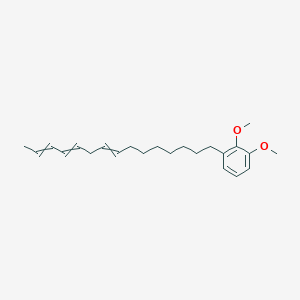
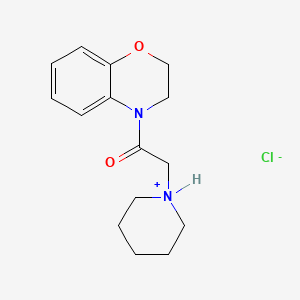
![Benzamide, N-[(ethylamino)thioxomethyl]-](/img/structure/B14658463.png)
![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
